![molecular formula C24H24N2O3S B2521625 N-[1-(苯磺酰基)-3,4-二氢-2H-喹啉-7-基]-3,5-二甲基苯甲酰胺 CAS No. 1005301-47-2](/img/structure/B2521625.png)

N-[1-(苯磺酰基)-3,4-二氢-2H-喹啉-7-基]-3,5-二甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

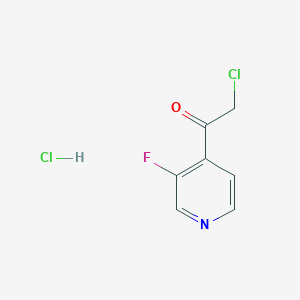

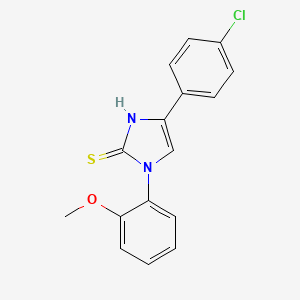

The compound "N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,5-dimethylbenzamide" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It features a benzenesulfonyl group attached to the quinoline ring, which is a common motif in medicinal chemistry due to its potential biological activities. The compound's structure suggests it could be of interest in various chemical and pharmaceutical applications.

Synthesis Analysis

The synthesis of related N-(quinolin-8-yl)benzenesulfonamide derivatives has been reported in the literature. For instance, a series of these compounds was synthesized using 8-aminoquinoline and benzenesulfonyl chloride derivatives as raw materials through an amidation reaction . Another study reported the synthesis of nickel complexes bearing N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide derivatives, which were then characterized and tested for ethylene oligomerization . These studies provide a foundation for the synthesis of the compound , although the exact synthetic route for "N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,5-dimethylbenzamide" is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using single-crystal X-ray diffraction, which is a powerful technique for elucidating the three-dimensional arrangement of atoms within a crystal . While the specific molecular structure of "N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,5-dimethylbenzamide" is not provided, the related compounds' structures could offer insights into its potential geometry and conformation.

Chemical Reactions Analysis

The chemical reactivity of N-(quinolin-8-yl)benzenesulfonamide derivatives has been explored in various contexts. For example, these compounds have been used as agents capable of down-regulating NFkappaB activity, which suggests that they can participate in biological pathways and potentially modulate cellular processes . Additionally, the fragmentation pathways of these derivatives have been studied using electrospray ionization mass spectroscopy, providing information on their stability and reactivity under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. While the specific properties of "N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,5-dimethylbenzamide" are not detailed in the provided papers, related compounds have been evaluated for their photofluorescent properties, cytotoxicity, and antioxidant activity . These studies suggest that the compound may also exhibit interesting optical properties and biological activities, which could be relevant for applications in imaging or as a therapeutic agent.

科学研究应用

用于检测锌的荧光探针

该化合物衍生物的一个重要应用是开发用于检测 Zn2+ 离子的荧光探针。研究人员设计并合成了一种荧光探针,该探针在与 Zn2+ 络合后,苯磺酰基水解后可以重新活化,在中性 pH 值下。与前体相比,该探针由于其灵敏性、效率和改善的细胞膜渗透性,有望用于样品溶液和活细胞中 Zn2+ 的实际检测(Ohshima 等人,2010 年)。

抗癌和放射防护剂

另一个应用领域是合成新型喹啉类化合物,作为潜在的抗癌和放射防护剂。通过利用相关的苯磺酰胺结构,研究人员创造了与已知的抗癌药物阿霉素相比表现出有趣的细胞毒活性的化合物。此外,一种化合物在小鼠体内对 γ 射线表现出显着的放射防护活性(Ghorab 等人,2008 年)。

抗菌剂

对苯磺酰胺衍生物的进一步研究导致了抗菌剂的开发。合成的新化合物包括与磺酰胺部分结合的喹啉,显示出对革兰氏阳性菌的高活性,证明了这些化合物在创造有效的抗菌治疗中的多功能性(2019 年)。

分析化学和传感应用

N-[1-(苯磺酰基)-3,4-二氢-2H-喹啉-7-基]-3,5-二甲基苯甲酰胺衍生物的多功能性延伸到分析化学领域,在那里它们被用于设计化学传感器。例如,一种衍生物被用作 2,4,6-三硝基苯酚 (TNP) 的化学传感器,展示了其对 TNP 高于其他硝基芳香族化合物的高选择性和灵敏性。该应用突出了该化合物通过荧光猝灭机制检测爆炸材料的实用性(Halder 等人,2018 年)。

作用机制

Target of Action

The primary targets of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide are two enzymes involved in bacterial membrane synthesis: D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) . These enzymes play a crucial role in the formation of the bacterial cell wall, making them attractive targets for antibacterial agents .

Mode of Action

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide interacts with its targets, MurD and GlmU, inhibiting their function . This interaction disrupts the synthesis of the bacterial cell wall, leading to bacterial death .

Biochemical Pathways

The inhibition of MurD and GlmU disrupts the biochemical pathways involved in the synthesis of the bacterial cell wall . This disruption prevents the formation of a functional cell wall, which is essential for bacterial survival .

Result of Action

The result of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide’s action is the death of the bacteria. By inhibiting the function of MurD and GlmU, the compound prevents the formation of a functional cell wall, leading to bacterial death . Transmission electron microscopy has revealed a disturbed membrane architecture in bacteria treated with this compound .

属性

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3S/c1-17-13-18(2)15-20(14-17)24(27)25-21-11-10-19-7-6-12-26(23(19)16-21)30(28,29)22-8-4-3-5-9-22/h3-5,8-11,13-16H,6-7,12H2,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPCQAUFWUTZXEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-difluorobenzamide](/img/structure/B2521546.png)

![7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2521551.png)

![4-(3-Fluoro-4-methoxybenzoyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2521552.png)

![Bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2521557.png)

![2-(4-ethoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2521558.png)

![N-(3-methoxypropyl)-2-[(3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2521560.png)